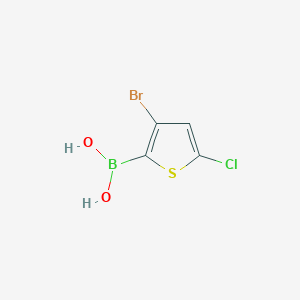
3-Bromo-5-chlorothiophene-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chlorothiophene-2-boronic acid is a chemical compound with the molecular formula C4H3BBrClO2S . It has a molecular weight of 241.3 and is typically stored in a freezer . The compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chlorothiophene-2-boronic acid is 1S/C4H3BBrClO2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
3-Bromo-5-chlorothiophene-2-boronic acid can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction , a powerful tool for forming carbon-carbon bonds .Scientific Research Applications
- Application : 3-Bromo-5-chlorothiophene-2-boronic acid serves as a useful reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of diverse organic compounds .
- Application : Researchers have studied the electrochemical reduction of 2-bromo-5-chlorothiophene (a related compound) at carbon cathodes in dimethylformamide. Such investigations contribute to understanding its behavior and potential applications .
- Application : 2-Bromo-5-chlorothiophene is used in the synthesis of monomers, such as 1,4-bis(5-chlorothiophene)-buta-1,3-diyne and 5-chloro-2-[(trimethylsilyl)ethynyl]thiophene. These monomers can subsequently be incorporated into polymers with specific properties .
- Application : Researchers investigate the incorporation of 3-bromo-5-chlorothiophene-2-boronic acid into materials, such as conducting polymers, sensors, or optoelectronic devices. Its unique structure may impart desirable properties .
- Application : Scientists explore the potential of 3-bromo-5-chlorothiophene-2-boronic acid as a pharmacophore or as part of agrochemicals. Its boron center can interact with biological targets or enzymes .
- Application : Researchers investigate the incorporation of 3-bromo-5-chlorothiophene-2-boronic acid into conjugated polymers or small molecules. These materials may exhibit interesting electronic or optical properties .
Suzuki-Miyaura Cross-Coupling Reactions
Electrochemical Studies
Monomer Synthesis
Materials Science
Pharmaceutical and Agrochemical Research
Functional Organic Materials
Safety and Hazards
The safety data sheet for a similar compound, 5-Chlorothiophene-2-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-5-chlorothiophene-2-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have good stability and bioavailability in the context of chemical reactions.
Result of Action
The result of the action of 3-Bromo-5-chlorothiophene-2-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of 3-Bromo-5-chlorothiophene-2-boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a wide range of conditions.
properties
IUPAC Name |
(3-bromo-5-chlorothiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBrClO2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKKJBLRDPTYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Cl)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

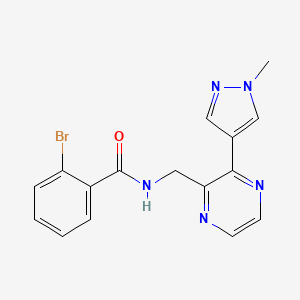
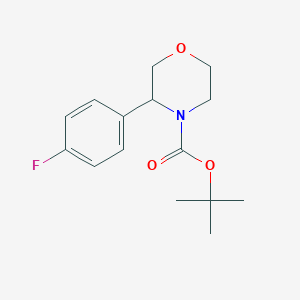
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2840656.png)
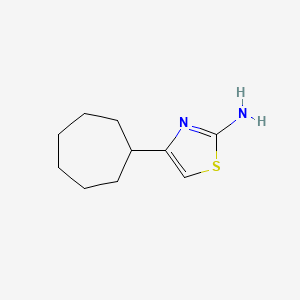
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)
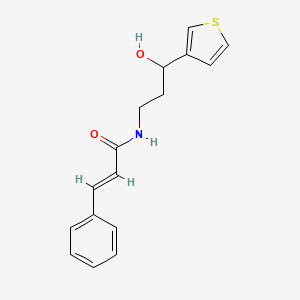
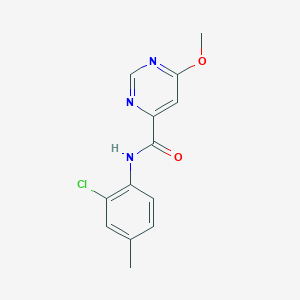
![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840664.png)
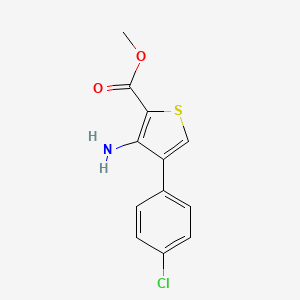
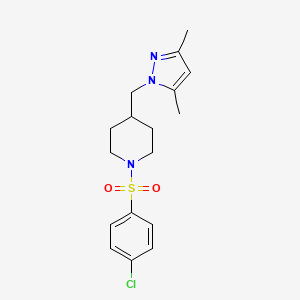
![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)
![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

